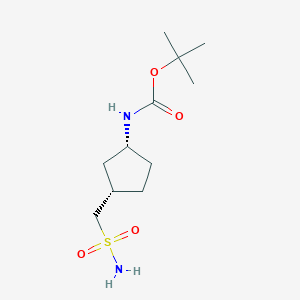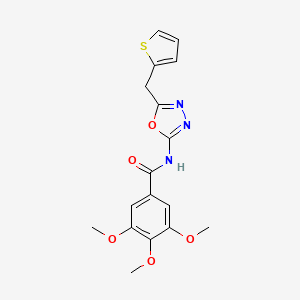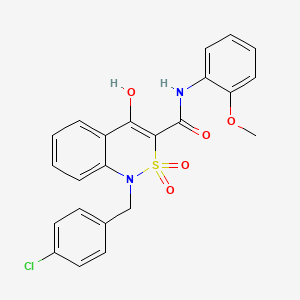
1-(4-chlorobenzyl)-4-hydroxy-N-(2-methoxyphenyl)-1H-2,1-benzothiazine-3-carboxamide 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-4-hydroxy-N-(2-methoxyphenyl)-1H-2,1-benzothiazine-3-carboxamide 2,2-dioxide is a useful research compound. Its molecular formula is C23H19ClN2O5S and its molecular weight is 470.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Biological Activities and Synthetic Strategies
1,4-Benzothiazine derivatives, including the specified compound, have shown a range of biological activities due to their versatile heterocyclic structure. These activities include anticancer, antimicrobial, and immunomodulating effects. The compound's structure, related to 1,4-benzothiazines, has been the subject of synthetic strategies aiming to develop novel analogues with enhanced activities and reduced toxicity. Researchers have explored various synthetic methods to access diverse 1,4-benzothiazine derivatives that exhibit significant biological activities through different mechanisms of action. This work has contributed to understanding the structure-activity relationships among these compounds, providing insights into designing more effective and selective therapeutic agents (Rai et al., 2017).
2. Chemical Properties and Pharmacological Potential
The chemical properties of 1,4-benzothiazines have been extensively studied, revealing their potential as lead compounds for developing new drugs with varied pharmacological activities. Their ability to interact with biological targets, coupled with the possibilities for structural modification, makes them suitable candidates for drug discovery efforts. Specifically, the focus has been on exploiting their anticancer, antifungal, and immunomodulatory properties, which could lead to novel treatments for a range of diseases. The synthesis and application of these compounds in medicinal chemistry underscore their importance in the search for new therapeutic agents with improved efficacy and safety profiles (Mir et al., 2020).
3. Antifungal and Immunomodulating Activities
1,4-Benzothiazine azole derivatives have been specifically evaluated for their antifungal and immunomodulating activities. These studies have identified certain chemical characteristics essential for their biological effects, such as ether substitution at the side chain, which significantly enhances their activity. This suggests that the modification of 1,4-benzothiazine derivatives could yield potent antifungal agents with additional benefits of modulating the immune response, offering a dual approach to treating fungal infections and potentially other immune-related disorders (Schiaffella & Vecchiarelli, 2001).
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-hydroxy-N-(2-methoxyphenyl)-2,2-dioxo-2λ6,1-benzothiazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O5S/c1-31-20-9-5-3-7-18(20)25-23(28)22-21(27)17-6-2-4-8-19(17)26(32(22,29)30)14-15-10-12-16(24)13-11-15/h2-13,27H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXZCUQZLDPGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2562920.png)
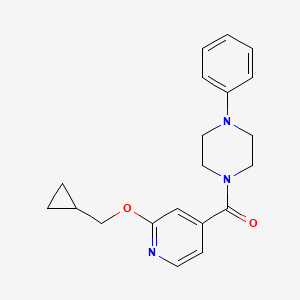

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2562926.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-4-ylmethyl)oxamide](/img/structure/B2562928.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2562932.png)
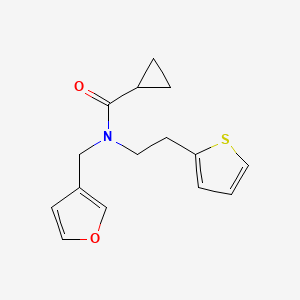
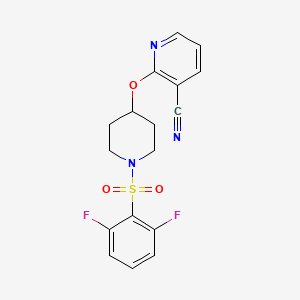
![(8E)-6-benzyl-2,4-dimethyl-8-[(4-methylphenyl)methylidene]purino[7,8-a]imidazole-1,3,7-trione](/img/structure/B2562938.png)
![ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/no-structure.png)
